

# (Rac)-BA-1049-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (Rac)-BA-1049-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Rac)-BA-1049-d5**, a deuterated analog of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, (Rac)-BA-1049 (also known as NRL-1049). This document details its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

## Chemical Structure and Properties

**(Rac)-BA-1049-d5** is a stable-isotope labeled version of (Rac)-BA-1049. (Rac)-BA-1049 is a racemic mixture of a 4-substituted piperidine derivative featuring an isoquinoline group. The (R)-enantiomer of BA-1049 has the IUPAC name (R)-1-(1-(isoquinolin-5-ylsulfonyl)piperidin-4-yl)ethan-1-amine.<sup>[1]</sup> While it is known that **(Rac)-BA-1049-d5** contains five deuterium atoms, the precise positions of these atoms are not publicly available in the reviewed literature. Deuteration is a strategy often employed in drug development to potentially alter pharmacokinetic profiles.<sup>[2]</sup>

Table 1: Physicochemical Properties of (Rac)-BA-1049

Property	Value	Reference
Chemical Formula	C16H21N3O2S	MedChemExpress
Molecular Weight	319.42 g/mol	MedChemExpress
Appearance	Solid powder	MedKoo Biosciences
Purity	>98%	MedKoo Biosciences
Solubility	DMSO: 32 mg/mL (100.18 mM)	Selleck Chemicals
Water: 5 mg/mL	Selleck Chemicals	
Ethanol: 5 mg/mL	Selleck Chemicals	

## Biological Activity and Mechanism of Action

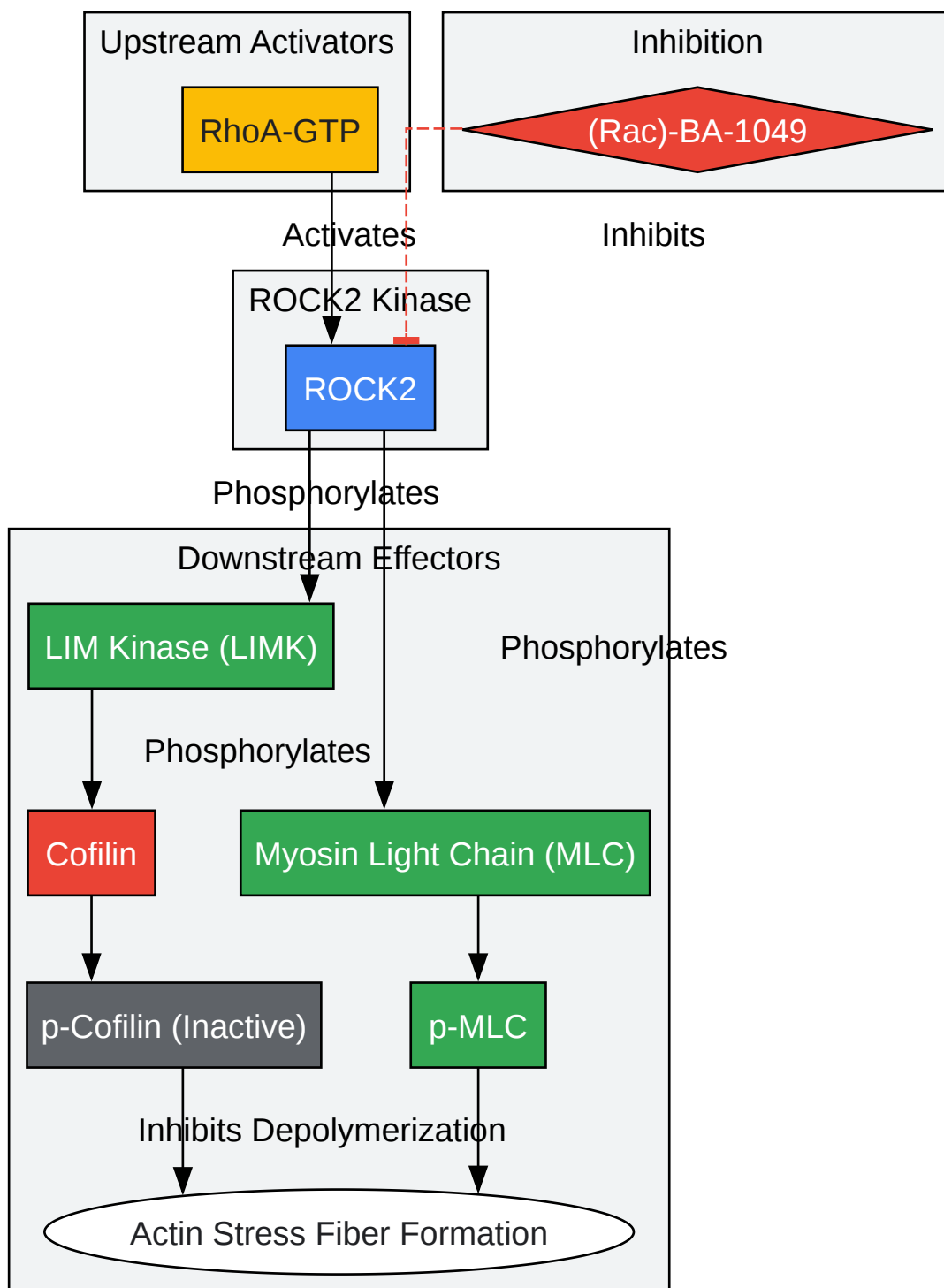
(Rac)-BA-1049 is a selective inhibitor of ROCK2. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and inflammation. Dysregulation of the ROCK pathway is implicated in various diseases. BA-1049 exhibits significantly greater potency for ROCK2 over ROCK1.[\[3\]](#) The primary metabolite of BA-1049, 1-hydroxy-BA-1049 (NRL-2017), is also an active and selective ROCK2 inhibitor.[\[4\]](#)[\[5\]](#)

Table 2: In Vitro Biological Activity of BA-1049 (NRL-1049) and its Metabolite (NRL-2017)

Compound	Target	IC50	Selectivity (ROCK1/ROCK 2)	Reference
NRL-1049	ROCK2	0.59 $\mu$ M	~44-fold	<a href="#">[3]</a> <a href="#">[6]</a>
ROCK1	26 $\mu$ M	<a href="#">[3]</a>		
NRL-2017	ROCK2	-	~17-fold	<a href="#">[5]</a> <a href="#">[6]</a>
ROCK1	-	<a href="#">[5]</a>		

The mechanism of action of BA-1049 involves the competitive inhibition of the ATP-binding site of the ROCK2 enzyme. This inhibition prevents the phosphorylation of downstream substrates,

thereby modulating the ROCK2 signaling pathway.



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ROCK2 Signaling Pathway and Inhibition by (Rac)-BA-1049.

## Pharmacokinetics

Pharmacokinetic studies have been conducted on NRL-1049 in healthy human volunteers. The data indicates rapid absorption with a time to maximum concentration (Tmax) of approximately 0.5 to 0.75 hours in a fasted state.[\[5\]](#) The active metabolite, NRL-2017, is also readily detected.[\[5\]](#)

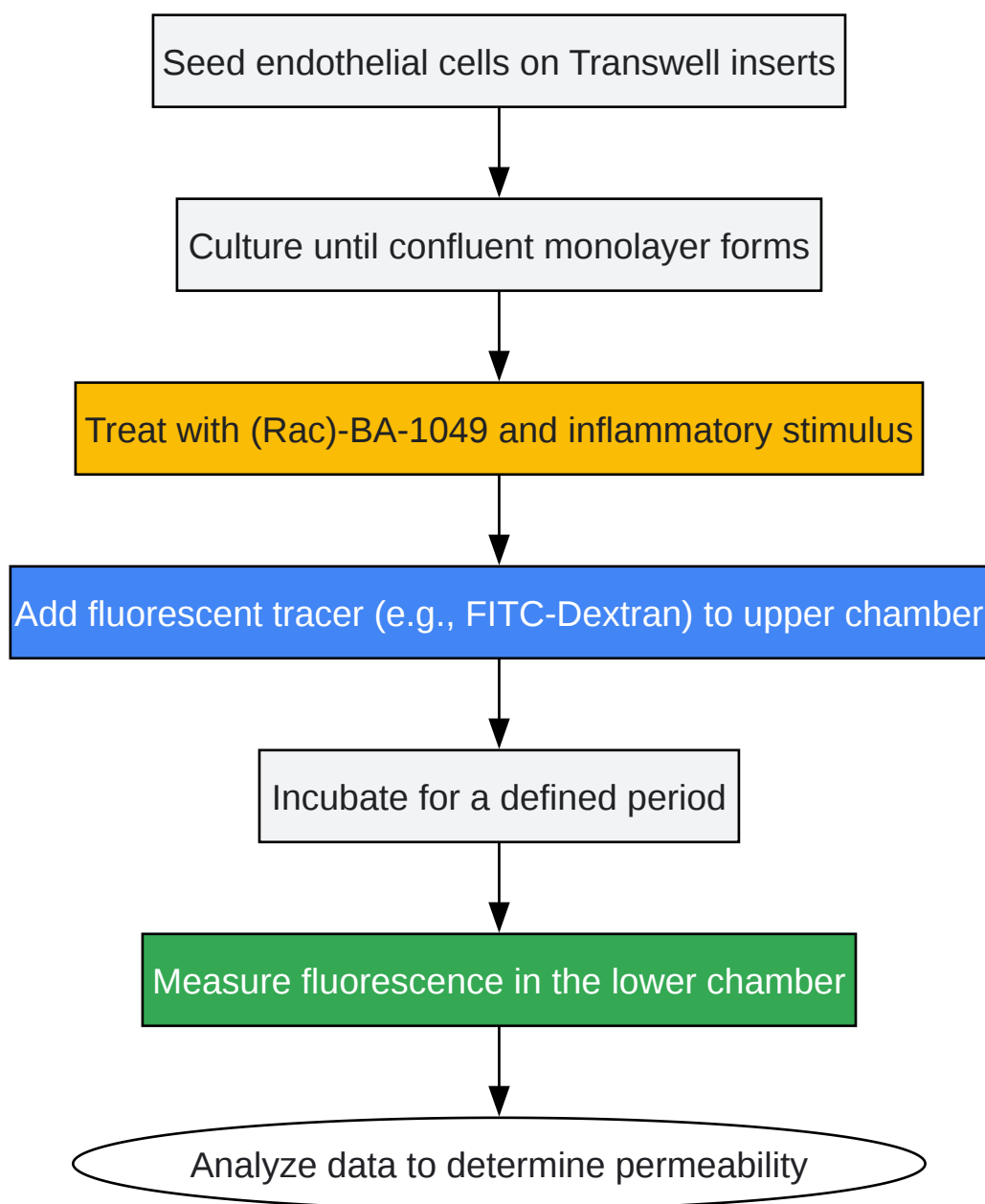
Table 3: Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)

Dose	Cmax (ng/mL)	Tmax (h)	AUC0–t (ng·h/mL)	AUC0–∞ (ng·h/mL)	Reference
25 mg	3.66	0.50 - 0.75	-	-	<a href="#">[5]</a>
75 mg	18.3	0.50 - 0.75	-	-	<a href="#">[5]</a>
150 mg	34.9	0.50 - 0.75	-	-	<a href="#">[5]</a>
250 mg	58.0	0.50 - 0.75	-	-	<a href="#">[5]</a>

## Experimental Protocols

### In Vitro Endothelial Permeability Assay

This protocol is a general representation based on common methods for assessing endothelial barrier function.



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Workflow for In Vitro Endothelial Permeability Assay.

#### Methodology:

- Cell Seeding: Endothelial cells (e.g., human brain microvascular endothelial cells - hBMVECs) are seeded onto the porous membrane of Transwell inserts in a multi-well plate.

[7][8]

- **Monolayer Formation:** The cells are cultured for 2-4 days until a confluent monolayer is formed, which can be verified by microscopy or by measuring transendothelial electrical resistance (TEER).<sup>[7][9]</sup>
- **Treatment:** The endothelial monolayer is treated with varying concentrations of (Rac)-BA-1049 or vehicle control, followed by the addition of an inflammatory stimulus (e.g., lipopolysaccharide or thrombin) to induce permeability.<sup>[9]</sup>
- **Permeability Measurement:** A high molecular weight fluorescent tracer, such as FITC-Dextran, is added to the upper chamber of the Transwell insert.<sup>[8]</sup>
- **Incubation and Detection:** After a specific incubation period (e.g., 30 minutes to 24 hours), the medium from the lower chamber is collected. The amount of tracer that has passed through the endothelial monolayer is quantified by measuring fluorescence using a plate reader.<sup>[7][8][9]</sup>
- **Data Analysis:** The permeability is expressed as the amount of fluorescent tracer in the lower chamber relative to control conditions.

## Western Blot for Phosphorylated Cofilin (pCofilin)

This protocol outlines the general steps for detecting the inhibition of ROCK2 activity by measuring the levels of phosphorylated cofilin, a downstream target of ROCK2.

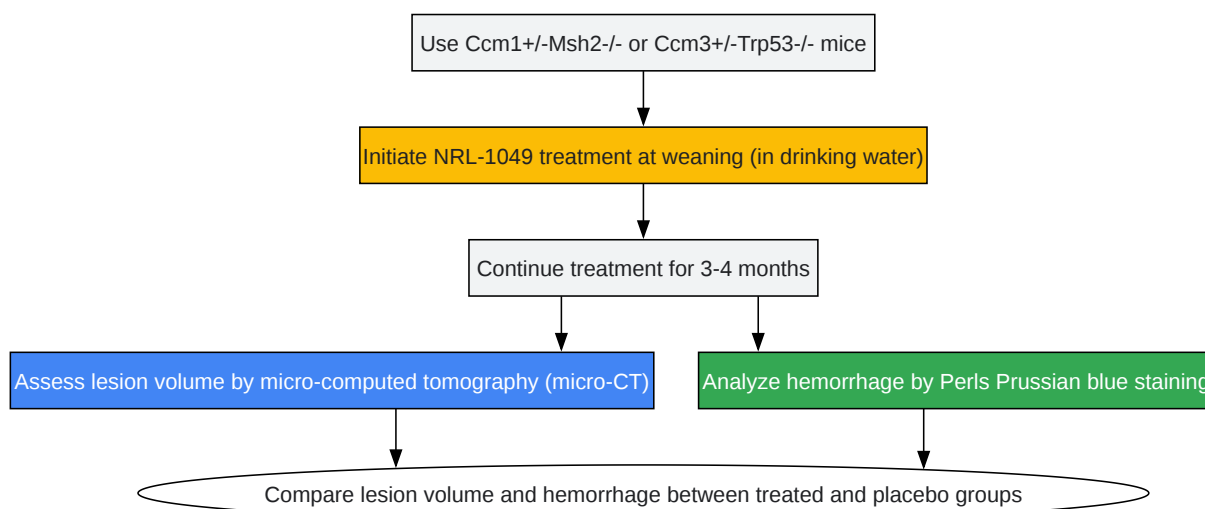
### Methodology:

- **Sample Preparation:** Brain tissue or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- **Blocking:** The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for phosphorylated cofilin (pCofilin). A primary antibody for total cofilin or a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) is used for normalization.
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
- **Densitometry Analysis:** The intensity of the pCofilin band is quantified and normalized to the total cofilin or housekeeping protein band to determine the relative level of ROCK2 activity.

## In Vivo Cavernous Angioma Mouse Model

This protocol is based on studies investigating the efficacy of NRL-1049 in genetic mouse models of cavernous angioma.[\[10\]](#)[\[11\]](#)



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### Workflow for In Vivo Cavernous Angioma Mouse Model Study.

#### Methodology:

- **Animal Models:** Heterozygous Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- knockout mice, which develop lesions characteristic of human cerebral cavernous malformations (CCMs), are used.[\[10\]](#)[\[11\]](#)
- **Drug Administration:** NRL-1049 is administered to the mice in their drinking water, starting at weaning and continuing for a period of 3 to 4 months.[\[11\]](#) Various doses (e.g., 1, 10, and 100 mg/kg/day) are typically evaluated against a placebo group.[\[11\]](#)
- **Lesion Volume Assessment:** At the end of the treatment period, the brains are imaged using micro-computed tomography (micro-CT) to quantify the volume of the cavernous angioma lesions.[\[10\]](#)
- **Hemorrhage Analysis:** Brain tissue is processed for histology, and Perls Prussian blue staining is used to detect non-heme iron deposits, providing a measure of hemorrhage around the lesions.[\[10\]](#)
- **Data Analysis:** The lesion volume and the extent of hemorrhage are compared between the NRL-1049-treated groups and the placebo group to determine the efficacy of the treatment.[\[10\]](#)

## Conclusion

**(Rac)-BA-1049-d5** and its non-deuterated counterpart are valuable research tools for investigating the role of the ROCK2 signaling pathway in health and disease. As a selective ROCK2 inhibitor with a well-characterized active metabolite, it holds therapeutic potential for a range of conditions, including neurological disorders characterized by endothelial dysfunction. The experimental protocols outlined in this guide provide a foundation for further research into the biological effects and therapeutic applications of this compound.



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